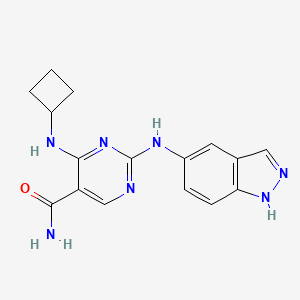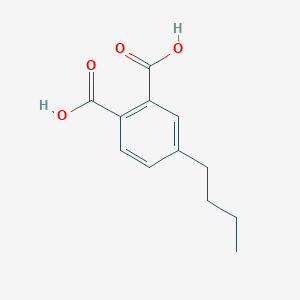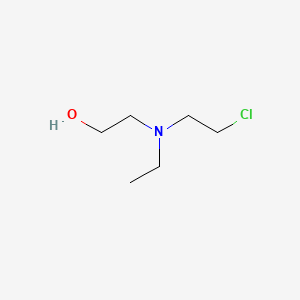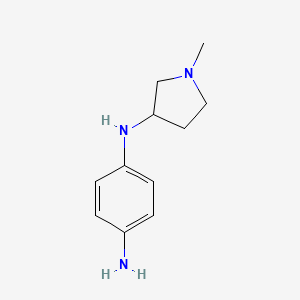
phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate is a chemical compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate typically involves the reaction of 5-methoxy-1,3-benzoxazol-2-amine with phenyl isocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but in larger reactors with continuous monitoring of temperature and pressure. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity. The final product is purified through crystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the benzoxazole ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate is compared with other similar compounds, such as:
5-methyl-N-phenyl-1,3-benzoxazol-2-amine: This compound has a similar structure but differs in the presence of a methyl group.
2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline: This compound has a different substitution pattern on the benzoxazole ring.
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide: This compound has additional chloro and methyl groups, leading to different properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool in research and industry. Further studies are needed to fully explore its applications and mechanisms of action.
Propiedades
Fórmula molecular |
C15H12N2O4 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate |
InChI |
InChI=1S/C15H12N2O4/c1-19-11-7-8-13-12(9-11)16-14(21-13)17-15(18)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
Clave InChI |
ZRIBAOINOALAGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=N2)NC(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


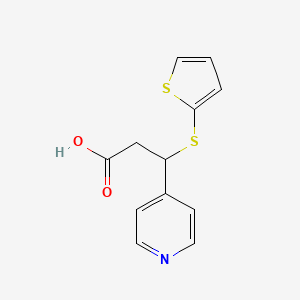
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)

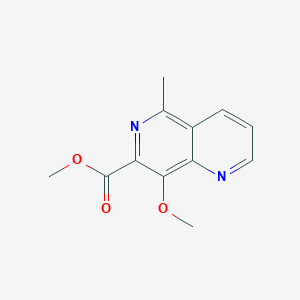
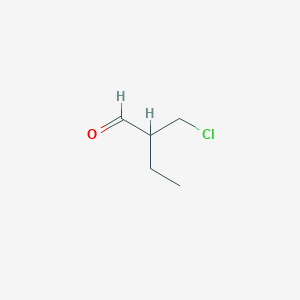
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)

![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
